Thujane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNBVHDRFKLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275769, DTXSID40963741 | |
| Record name | Thujane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-12-5, 11052-97-4 | |
| Record name | Thujane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thujane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thujane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Force Field Parameterization:
A significant focus is on the development of more accurate and robust force fields. This involves the systematic parameterization of bonded (bond, angle, and dihedral) and non-bonded (van der Waals and electrostatic) terms to better represent the potential energy surface of thujane. Data-driven approaches, which leverage large datasets from high-level quantum mechanical calculations, are becoming increasingly prevalent. These methods use machine learning algorithms to derive force field parameters that are both accurate and transferable to a range of this compound derivatives.
| Parameter Type | Conventional Approach | Novel Developmental Approach | Key Advantage of Novel Approach |
| Bond and Angle | General values from existing force fields (e.g., GAFF, MMFF94). | Parameterization against high-level QM data (e.g., CCSD(T)) for this compound fragments. | Increased accuracy in representing the strained geometry of the bicyclo[3.1.0]hexane core. |
| Torsional | Based on simple periodic functions with generic parameters. | Fitting to a detailed QM torsional energy profile for key dihedral angles in this compound. | Improved description of the conformational preferences and energy barriers. |
| Non-bonded | Standard Lennard-Jones parameters and fixed partial charges. | Development of polarizable force fields or custom charge models derived from QM calculations. | Better representation of electrostatic interactions and response to different chemical environments. |
Hybrid Quantum Mechanics/molecular Mechanics Qm/mm Methods:
For studying chemical reactions and interactions of thujane in complex environments, such as in the active site of an enzyme, hybrid QM/MM methods are being increasingly employed. In this approach, the reactive center of the this compound molecule is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient molecular mechanics force field. The development of more sophisticated QM/MM models involves improving the interface between the QM and MM regions and incorporating more accurate QM methods.
Novel Algorithms for Conformational Analysis:
The complexity of thujane's conformational space necessitates the development of more efficient and exhaustive search algorithms. Novel methods, such as the "Conformational Analysis by Intersection" (CONAN) algorithm, offer a rapid and robust way to explore the low-energy conformational space of small molecules. Such approaches can be adapted and applied to the this compound system to ensure a thorough sampling of its possible conformations, which is crucial for calculating thermodynamic and kinetic properties.
Future Directions and Research Findings
The future of computational modeling for the this compound system lies in the integration of machine learning, high-level quantum chemistry, and advanced simulation techniques. The development of machine learning potentials (MLPs) trained specifically on this compound data holds the promise of achieving quantum mechanical accuracy at a fraction of the computational cost. Furthermore, the application of enhanced sampling techniques in molecular dynamics simulations will allow for a more complete exploration of this compound's conformational and reactive landscapes.
While specific, novel computational models exclusively for this compound are still an emerging area of research, the foundational work in force field development for organic molecules and the challenges identified in modeling strained ring systems provide a clear roadmap for future progress. The continued development of these tailored computational tools will be instrumental in unlocking a deeper understanding of the chemical and biological properties of this compound and its diverse derivatives.
Synthetic Methodologies for Thujane and Its Derivatives
Total Synthesis Approaches to the Thujane Scaffold
Total synthesis efforts towards the this compound core have explored both racemic and enantioselective strategies, aiming to construct the characteristic bicyclo[3.1.0]hexane system.
Development of Racemic Synthesis Strategies for this compound
Early attempts at synthesizing the this compound skeleton included the treatment of 2,4-dibromomenthone with zinc followed by Clemmensen reduction, although this route was later shown to primarily yield menthane derivatives acs.org. A contemporaneous synthesis involving a thujaketonic acid intermediate and its conversion to thujone did constitute a total synthesis of the bicyclic skeleton acs.org.
More recent racemic synthesis strategies have leveraged metal-catalyzed cycloisomerization reactions. One approach involved a three-step racemic synthesis of thujone utilizing a platinum-catalyzed cycloisomerization of hydroxylated enynes as the key step rsc.orgnsf.gov. This method provided a diastereomeric mixture of the natural product rsc.org. Another six-step total synthesis of racemic α-thujone relied on the functionalization of readily available dimethylfulvene uq.edu.au.
A three-step synthesis of racemic α-/β-thujone from commercially available 3-methyl-1-butyne (B31179) has also been reported, employing a palladium-catalyzed cycloisomerization of hydroxylated enynes nsf.gov. This strategy commenced with the formylation of 3-methyl-1-butyne to provide a volatile ynal nsf.gov.
Asymmetric and Enantioselective Synthesis Protocols for this compound Enantiomers
Accessing specific enantiomers of this compound and its derivatives is crucial for studying their individual properties and applications. Enantioselective synthesis protocols have been developed to address this.
A stereocontrolled three-step synthesis allows access to either enantiomer of α-thujone starting from commercially available 3-methyl-1-butyne rsc.orgnih.gov. This route utilizes an enantioselective Brown crotylation to establish chirality, which is then transferred to the all-carbon quaternary center via a gold-catalyzed cycloisomerization rsc.orgnih.gov. The synthesis of (-)-α-thujone, for instance, commenced with the formylation of 3-methyl-1-butyne, followed by a one-pot Brown crotylation to afford a homoallylic alcohol with high diastereo- and enantioselectivity (>20:1 d.r., 91% ee) rsc.org. Gold(I)-catalyzed cycloisomerization of this intermediate furnished (-)-α-thujone rsc.org. This method is noted for its atom economy and avoids the need for protecting groups or redox manipulations rsc.orgnih.gov. The availability of both enantiomers of β-methyoxydiisopinocamphenylborane allows for the synthesis of both (-)- and (+)-α-thujone rsc.org.
Another asymmetric synthesis of α-thujone was achieved with a gold-catalyzed cycloisomerization as the key step, providing access to either enantiomer without protecting groups or redox manipulations researchgate.net.
Table 1 summarizes key aspects of selected total synthesis approaches to the this compound scaffold.
| Synthesis Type | Key Strategy | Starting Material | Key Reaction Type | Noted Features | Source |
| Racemic Total | Cycloisomerization of hydroxylated enynes | 3-methyl-1-butyne | Palladium-catalyzed | Three steps | nsf.gov |
| Racemic Total | Functionalization of dimethylfulvene | Dimethylfulvene | Not specified in snippet | Six steps | uq.edu.au |
| Racemic Total | Cycloisomerization of hydroxylated enynes | Not specified in snippet | Platinum-catalyzed | Three steps, diastereomeric mixture | rsc.org |
| Enantioselective | Asymmetric crotylation + Gold cycloisomerization | 3-methyl-1-butyne | Gold-catalyzed cycloisomerization | Three steps, access to both enantiomers, atom economical | rsc.orgnih.gov |
| Enantioselective | Gold-catalyzed cycloisomerization | Not specified in snippet | Gold-catalyzed cycloisomerization | Access to either enantiomer, no protecting groups | researchgate.net |
This compound as a Chiral Synthon and Building Block in Complex Molecule Synthesis
The inherent chirality and strained cyclopropane (B1198618) ring within the this compound structure make it a valuable chiral synthon and building block for the synthesis of more complex molecules, particularly natural products and functionalized cyclopropane systems.
Application in the Enantioselective Synthesis of Biologically Relevant Natural Products
Thujone, a readily available this compound derivative, has been extensively explored as a chiral starting material for the enantioselective synthesis of various biologically active natural products and their analogues. These include insect juvenile hormone analogues, insecticidal pyrethroids, aryl terpenoids, sesquiterpenes, and steroids cdnsciencepub.com.
Specific examples of natural products synthesized using thujone as a chiral synthon include sesquiterpenes such as (+)-α-eudesmol, (−)-α-selinene, and β-elemol researchgate.netresearchgate.netcdnsciencepub.com. Efficient synthetic routes to these compounds have been developed from thujone-derived intermediates researchgate.netcdnsciencepub.com. Thujone has also been utilized in the synthesis of optically active steroid analogues acs.orgubc.caubc.ca. One approach involved converting a thujone-derived enone into a pyridine (B92270) analogue, followed by catalytic reduction to generate new centers of chirality relevant to the steroid framework researchgate.net.
The degradation products of thujone, such as thujaketonic acids, have also served as starting materials for the synthesis of pyrethroid analogs researchgate.net.
Utilization in the Construction of Functionalized Cyclopropane Systems
While cyclopropanes themselves are versatile building blocks researchgate.netnih.govchemrxiv.org, this compound, with its embedded cyclopropane, can undergo transformations that lead to functionalized systems. The this compound skeleton can be modified or rearranged to create new cyclopropane-containing structures or to introduce functionality adjacent to the cyclopropane ring.
Although the search results did not provide explicit examples of this compound being used to build other cyclopropane systems, the transformations of the this compound skeleton often involve the cyclopropane ring. For instance, organoborane-mediated cyclopropane ring opening of homothujone derivatives has been reported cdnsciencepub.com. The degradation of thujone to thujaketonic acids, which were then used in the synthesis of pyrethroid analogs containing cyclopropanes, demonstrates an indirect use of the this compound structure in the context of functionalized cyclopropane synthesis researchgate.net.
Advanced Chemical Transformations of the this compound Skeleton
The this compound skeleton can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives and providing insights into its reactivity.
Regioselective ring expansion of thujone has been accomplished to furnish homothujone, which can then be further elaborated stereoselectively into more complex derivatives cdnsciencepub.com. This ring expansion demonstrates a strategy for modifying the core bicyclic structure cdnsciencepub.com.
Oxidation reactions are also significant. Oxidation of α- and β-thujones as their enolates can yield hydroxythujones researchgate.netacs.org. Specifically, oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) gave the corresponding (2R)-2-hydroxythujones acs.org. Other oxidation methods include the conversion of α-thujone to 4-hydroxy-α- and -β-thujones via the 3,4-enol acetate (B1210297) using peracid and osmium tetroxide, respectively acs.org. Ozonation of thujone derivatives can lead to products like 7-hydroxy-α- and -β-thujones, and subsequent dehydration can yield dehydro compounds acs.org. An unusual mode of ozonation of homothujone derivatives has also been observed cdnsciencepub.com.
Rearrangements of the this compound skeleton can occur under certain conditions. An unusual rearrangement of the this compound skeleton under free-radical conditions, such as photochemical acetylthiolation of (-)-sabinene (B131225) (a this compound precursor), has been reported, yielding thioacetates and thiols derivatives tandfonline.com.
Table 2 provides examples of advanced chemical transformations applied to the this compound skeleton.
| Transformation Type | Reactant/Substrate | Reagent/Conditions | Product Type/Outcome | Source |
| Ring Expansion | Thujone | Not specified in snippet | Homothujone | cdnsciencepub.com |
| Oxidation (Hydroxylation) | α- and β-Thujones (enolates) | Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) | (2R)-2-hydroxythujones | acs.org |
| Oxidation (Hydroxylation) | α-Thujone (via enol acetate) | Peracid, Osmium tetroxide | 4-hydroxy-α- and -β-thujones | acs.org |
| Oxidation (Ozonation) | Thujone derivatives | Ozonation | 7-hydroxy-α- and -β-thujones | acs.org |
| Dehydration | Hydroxythujones | Not specified in snippet | Dehydrothujone derivatives | acs.org |
| Rearrangement (Free-radical) | (-)-Sabinene | Photochemical acetylthiolation | Thioacetates and thiols derivatives, cyclopentenyl product | tandfonline.com |
| Cyclopropane Ring Opening | Homothujone derivatives | Organoborane-mediated | Ring-opened products | cdnsciencepub.com |
Regioselective Oxidation Reactions for Structural Diversification
Regioselective oxidation is a crucial tool for introducing oxygen-containing functional groups at specific positions on the this compound skeleton, enabling structural diversification. While general methods for regioselective oxidation exist for various cyclic systems nih.govaua.gr, specific applications to this compound derivatives have been explored. For example, the oxidation of cyclopropyl (B3062369) methylene (B1212753) groups to cyclopropyl ketones can be achieved using various oxidizing reagents cdnsciencepub.com. Studies on homothujone derivatives have shown that regioselective oxidation at the methylene group can complement other oxidation methods, such as the ozonation of thujone derivatives cdnsciencepub.com. Ozonation of α- and β-thujones has been shown to provide 7-hydroxy-α- and -β-thujones researchgate.net.
Ring Expansion and Ring Cleavage Reactions of the Bicyclic Core
The bicyclo[3.1.0]hexane core of this compound can undergo ring expansion and cleavage reactions, leading to different carbocyclic frameworks. Regioselective ring expansion of thujone has been achieved to furnish homothujone cdnsciencepub.comcdnsciencepub.com. Homothujone, retaining the bicyclo[3.1.1]heptane system, can then be further elaborated cdnsciencepub.com.
Ring cleavage reactions of cyclopropane-containing systems, such as those found in this compound derivatives, can be initiated by various reagents. For instance, the ring opening of vinylcyclopropanes by borane (B79455) has been observed, although typically requiring more drastic conditions cdnsciencepub.com. Unusual modes of ozonation of homothujone derivatives can also lead to ring opening of the cyclopropane ring cdnsciencepub.com. Strategies involving C-C bond cleavage in strained polycyclic scaffolds have been explored to access various bicyclic frameworks, including those related to the this compound core nih.gov. These methods often involve manipulating functional groups to control the regioselectivity of the cleavage nih.gov. Ring expansion reactions are also a known strategy to access medium-sized rings from bicyclic systems through C-N bond cleavage, though the direct application to the this compound hydrocarbon skeleton is less common than reactions involving heteroatoms nuph.edu.ua.
Functional Group Interconversion and Derivative Formation Strategies
Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing the transformation of one functional group into another through various reactions like substitution, addition, elimination, oxidation, and reduction imperial.ac.uksolubilityofthings.comscribd.comub.edu. For this compound derivatives, FGIs are employed to modify existing functionalities or introduce new ones, leading to a variety of analogs. This can involve converting hydroxyl groups to halides, ketones to alcohols, or introducing unsaturation scribd.com. These strategies are essential for synthesizing diverse this compound-based compounds with potentially altered properties. For example, derivatization of enone intermediates derived from homothujone has been undertaken to furnish functionalized naphthalenones cdnsciencepub.com.
Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Investigations
The synthesis of isotopically labeled this compound analogs is valuable for studying reaction mechanisms, metabolic pathways, and for quantitative analysis using techniques like GC/MS and LC-MS/MS uq.edu.aursc.orgresearchgate.netsymeres.com. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for labeling symeres.com.
A six-step total synthesis of α-thujone and d₆-α-thujone has been reported, enabling facile access to isotopically labeled metabolites uq.edu.aursc.orgresearchgate.net. This synthesis can utilize d₆-acetone as a starting material, allowing for the incorporation of isotopic labels uq.edu.aursc.org. Isotopically labeled hydroxythujones, such as d₆-2-hydroxythujone, d₆-4-hydroxythujone, and d₆-7-hydroxythujone, have also been prepared researchgate.net. The incorporation of deuterium can be achieved through direct use of isotope-containing precursors or via hydrogen/deuterium exchange reactions symeres.com.
The use of stable isotope dilution assays (SIDAs) with labeled this compound derivatives allows for the detection and quantification of trace amounts of thujone and its metabolites researchgate.net. Deuterium labeling, in particular, can be used in mechanistic studies by exploiting the kinetic isotope effect symeres.com.
Advanced Analytical Characterization in Thujane Research
Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for determining the structure of thujane and differentiating its isomers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
High-resolution NMR spectroscopy is a powerful technique for the detailed structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the presence of specific functional groups and the connectivity of atoms within the this compound skeleton scribd.com. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial information about correlations between protons and carbons, aiding in the unambiguous assignment of signals and confirmation of the bicyclo[3.1.0]hexane structure d-nb.infouni-hamburg.denfdi4chem.de.
NMR can also be used for the quantitative analysis of thujone, particularly for determining the total concentration of α- and β-thujone isomers in complex samples like absinthe. A distinct peak corresponding to the CH₂ group in the cyclopentanone (B42830) moiety of thujone appears in the 2.11–2.13 ppm range in ¹H NMR spectra, which can be used for quantification without significant overlap from other common constituents like anethole (B165797) or fenchone (B1672492) researchgate.netresearchgate.net. While ¹H NMR spectroscopy can be used for rapid screening and quantification of total thujone, it may not be selective enough to differentiate between the α- and β-isomers individually researchgate.net.
Research findings have demonstrated the applicability of ¹H NMR for quantifying total thujone in absinthe, showing good linearity and detection limits adequate for regulatory compliance researchgate.net. The method involves simple sample preparation, often just dilution with a buffer, making it a relatively fast and cost-effective approach for initial assessment compared to some chromatographic techniques researchgate.net.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of this compound and its fragments, which is vital for identification and structural confirmation. Electron Ionization (EI) is a common ionization method for volatile compounds like this compound, producing characteristic fragmentation patterns that serve as a molecular fingerprint chemguide.co.ukwikipedia.org. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, researchers can deduce the elemental composition and structural features of the molecule wikipedia.orglibretexts.org.
Fragmentation patterns in MS are a result of the dissociation of the molecular ion into smaller, more stable ions and neutral radicals chemguide.co.uk. These patterns are influenced by the molecule's structure and the ionization method used wikipedia.orglibretexts.org. For this compound, characteristic fragments can arise from the cleavage of bonds within the bicyclic ring system and the side chain mdpi.com. Comparing experimental mass spectra with spectral libraries is a standard approach for identifying known this compound isomers uni-hamburg.deresearchgate.net.
MS, particularly when coupled with chromatographic techniques (GC-MS or LC-MS), is highly recommended for the analysis of this compound in complex matrices to ensure accurate identification and avoid misidentification due to coeluting compounds researchgate.netpsu.edu. The sensitivity of MS allows for the detection and quantification of this compound even at low concentrations researchgate.net.
Chromatographic Separation Techniques for this compound and its Related Compounds
Chromatographic techniques are essential for separating this compound from complex mixtures and resolving its isomers.
Gas Chromatography (GC) Coupled with Detection Systems for Quantitative Analysis
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound ttb.govcreative-proteomics.com. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase researchgate.net. For this compound analysis, capillary columns with suitable stationary phases (e.g., DB-Wax or similar) are typically employed nih.govttb.gov.
GC is frequently coupled with various detection systems for quantitative analysis. Flame Ionization Detection (FID) is a common and sensitive detector for hydrocarbons and oxygenated organic compounds like this compound nih.govnih.gov. Mass Spectrometry (MS) is another powerful detection method for GC (GC-MS), providing both quantitative data and structural information through fragmentation analysis researchgate.netresearchgate.netttb.govcreative-proteomics.com. GC-MS is considered the gold standard for analyzing volatile compounds in complex mixtures and is particularly well-suited for analyzing essential oils and plant extracts containing this compound creative-proteomics.comtandfonline.com.
Quantitative analysis of thujone using GC-FID or GC-MS often involves the use of internal standards, such as cyclodecanone (B73913) or menthol (B31143), to improve accuracy and reproducibility ttb.govttb.gov. Sample preparation techniques like liquid-liquid extraction or solid-phase extraction (SPE) are often employed before GC analysis to isolate and concentrate this compound from the sample matrix researchgate.netpsu.eduttb.gov.
Research has demonstrated the effectiveness of GC-MS for the determination of α- and β-thujone in various samples, including alcoholic beverages and plant extracts, with reported limits of detection and quantification in the low ppm or ppb range researchgate.netttb.gov.
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
This compound possesses chiral centers, leading to the existence of enantiomers and diastereomers (α-thujone and β-thujone). Chiral chromatography is specifically designed to separate these stereoisomers based on their differential interactions with a chiral stationary phase (CSP) sygnaturediscovery.commdpi.com. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can both be adapted for chiral separations by using chiral columns researchgate.netresearchgate.net.
For the separation of thujone epimers (α- and β-thujone), chiral stationary phases have been investigated using techniques like enantioselective HPLC researchgate.netresearchgate.net. Studies have screened various CSPs for their ability to resolve (-)-α-thujone and (+)-β-thujone epimers researchgate.netresearchgate.net. Successful baseline separation of thujone epimers has been achieved on certain chiral columns, such as Chiralpak AS-H, Chiralpak AZ-H, and TCI-MBS, using appropriate mobile phases researchgate.netresearchgate.net.
Chiral chromatography, often coupled with detectors like polarimeters or mass spectrometers, is crucial for determining the enantiomeric and diastereomeric composition of this compound in natural sources and commercial products researchgate.net. This is particularly important because different stereoisomers can exhibit different biological activities or properties.
Research findings highlight the utility of chiral HPLC with polarimetric detection for revealing the occurrence and relative content of thujone epimers in crude essential oils researchgate.net. Preparative chiral chromatography can also be used to isolate pure thujone epimers for further characterization or studies researchgate.net.
Integrated Analytical Platforms for Complex Mixture Analysis in this compound Research
Analyzing this compound in complex biological or botanical matrices often requires the integration of multiple analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly valuable researchgate.netmdpi.com.
GC-MS is a prime example of an integrated platform widely used in this compound research researchgate.netresearchgate.netttb.govcreative-proteomics.com. It allows for the separation of numerous volatile compounds in a single run, with subsequent identification and quantification of this compound and other terpenes based on their retention times and mass spectra creative-proteomics.comtandfonline.com. This is essential for analyzing the complex composition of essential oils and extracts from thujone-containing plants researchgate.nettandfonline.com.
LC-MS is another integrated platform, often used for less volatile or more polar compounds, though variants can be applied to terpene analysis creative-proteomics.commdpi.com. The combination of LC separation and MS detection provides high sensitivity and specificity for complex samples mdpi.com.
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate isomers based on their size, shape, and charge, in addition to their mass-to-charge ratio nih.govmobilionsystems.com. While not as commonly reported for this compound specifically as GC-MS or LC-MS, IM-MS holds potential for further resolving and characterizing this compound isomers and other co-occurring compounds in complex samples nih.gov.
Development and Validation of Standardized Analytical Methods for this compound
The accurate and reliable determination of this compound, and often its related isomers like alpha- and beta-thujone (B1670768), in various matrices is crucial for research, quality control, and regulatory compliance. The development and validation of standardized analytical methods ensure the data generated is precise, accurate, and suitable for its intended purpose. Several analytical techniques have been employed for the analysis of this compound and its derivatives, with Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) being predominant due to their ability to separate and identify volatile compounds like monoterpenes ttb.govd-nb.infotandfonline.comttb.govresearchgate.net. High-Performance Liquid Chromatography (HPLC) has also been used, sometimes coupled with fluorescence detection after derivatization, particularly for less volatile or more polar related compounds tandfonline.comtib.eunih.govphcog.com. Voltammetry is another technique explored for thujone determination in herbal matrices nih.gov.
Analytical Techniques
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are widely used for the analysis of this compound and its isomers in complex matrices such as essential oils, plant extracts, and beverages ttb.govd-nb.infotandfonline.comttb.govresearchgate.net. GC provides the separation of components based on their volatility and interaction with the stationary phase, while MS detection offers structural information for identification and quantification d-nb.infottb.govnih.gov. Typical GC parameters involve using capillary columns (e.g., DB-5, DB-Wax, CP-SIL 8) and temperature programming to achieve optimal separation ttb.govd-nb.infonih.govnih.gov. Helium is commonly used as a carrier gas nih.gov. GC-MS is often operated in Scan or Selected Ion Monitoring (SIM) mode for increased sensitivity and specificity ttb.govd-nb.info. Characteristic ions are monitored for the identification and quantification of this compound and its isomers d-nb.info.
High-Performance Liquid Chromatography (HPLC): While less common for the direct analysis of the highly volatile this compound compared to GC, HPLC is utilized for related compounds or when derivatization is employed to make this compound detectable by UV or fluorescence detectors tandfonline.comtib.eunih.govphcog.com. Reversed-phase HPLC with C18 columns and mobile phases like acetonitrile-water mixtures are typical nih.govphcog.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy offers a rapid and simple method for the quantification of total thujone (sum of alpha- and beta-isomers) in certain matrices like absinthe researchgate.net. This technique relies on characteristic signals in the NMR spectrum, such as the CH₂ group in the cyclopentanone moiety of thujone researchgate.net.
Voltammetry: Differential Pulse Voltammetry (DPV) using a Controlled Growth Mercury Drop Electrode (CGMDE) has been developed for the determination of low concentrations of thujone in herbal matrices nih.gov. This electrochemical method involves the reduction of thujone in a suitable supporting electrolyte nih.gov.
Method Validation Parameters
The validation of analytical methods for this compound and related compounds typically involves assessing several key parameters to ensure their reliability and suitability for the intended application. These parameters generally follow guidelines from regulatory bodies like the FDA or international conferences like ICH ejgm.co.ukijcrt.org.
Specificity/Selectivity: This confirms that the method can accurately measure the analyte of interest (this compound or its isomers) without interference from other components in the sample matrix tandfonline.comnih.gov. Chromatographic methods like GC-MS and HPLC demonstrate selectivity through the separation of the analyte peak from other compounds d-nb.infotandfonline.comnih.gov.
Linearity and Range: This establishes the concentration range over which the method provides a linear response proportional to the analyte concentration d-nb.infotandfonline.comnih.govnih.govresearchgate.net. Calibration curves are generated using a series of standards at different concentrations ttb.govd-nb.infotandfonline.comnih.govresearchgate.net. Correlation coefficients (r² or R) are used to express the linearity, with values typically expected to be 0.99 or greater d-nb.infotandfonline.comnih.govnih.govresearchgate.net.
Accuracy: This measures how close the experimental results are to the true value nih.govijcrt.org. It is often assessed by analyzing spiked samples with known concentrations of the analyte and calculating the recovery percentage d-nb.infotandfonline.comnih.govchromatographyonline.com. Recoveries within a generally accepted range (e.g., 90-110% or 85-115% depending on guidelines and matrix complexity) indicate good accuracy d-nb.infotandfonline.comnih.govijcrt.orgchromatographyonline.com.
Precision: This indicates the reproducibility of the method under defined conditions d-nb.infotandfonline.comnih.govijcrt.org. It is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or between different analysts/instruments) tandfonline.comnih.govijcrt.org. Precision is usually expressed as the relative standard deviation (%RSD) tandfonline.comnih.govijcrt.org. Acceptable %RSD values depend on the concentration level and matrix, but values below 10-15% are generally considered good for trace analysis tandfonline.comnih.govijcrt.orgchromatographyonline.com.
Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified d-nb.infonih.govnih.govresearchgate.net.
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision ttb.govtandfonline.comnih.gov. The LOQ is typically higher than the LOD tandfonline.comnih.gov.
Robustness: This assesses the method's ability to remain unaffected by small, deliberate variations in method parameters ejgm.co.uk.
Detailed Research Findings and Data Tables
Several studies have reported validated methods for the analysis of thujone and its isomers in various matrices. For instance, a GC/MS method for determining alpha- and beta-thujone and camphor (B46023) in sage products demonstrated linearity from 0.1 to 80 mg/L with correlation coefficients of 0.999 d-nb.info. Precision ranged from 0.8 to 12.6%, and recoveries for spiked samples were between 93.7 and 104.0% d-nb.info. The limit of detection for thujone was reported as 0.08 mg/L d-nb.info.
A GC method utilizing salting-out assisted liquid-liquid extraction for thujones and pulegone (B1678340) in beverages showed linearity with r² > 0.99 over a range of 0.1-15 mg/kg for thujone tandfonline.com. The LOD and LOQ for thujone were 4.3 µg/kg and 12.9 µg/kg, respectively tandfonline.com. The relative standard deviation for precision was less than 10.1% tandfonline.com. Average recoveries ranged from 97 to 110% for thujone in different beverages tandfonline.com.
An ¹H NMR method for total thujone in absinthe reported a detection limit of 0.3 mg/L, linearity from 1 to 100 mg/L, and a relative standard deviation of 6% researchgate.net.
A validated GC/MS method for thujone in distilled spirits by the TTB (Alcohol and Tobacco Tax and Trade Bureau) uses liquid-liquid extraction and menthol or cyclodecanone as internal standards ttb.govttb.govttb.gov. The method involves preparing calibration standards at various concentrations (e.g., 1 ppm to 50 ppm for alpha-thujone) and determining the total thujone based on the sum of alpha- and beta-isomers using the alpha-thujone (B1682897) calibration curve ttb.gov. The LOQ for this screening method is approximately 1 ppm ttb.gov.
Here is a summary of validation data points from the search results:
| Analytical Technique | Analyte(s) | Matrix | Linearity Range (mg/L or mg/kg) | Correlation Coefficient (r² or R) | Precision (%RSD) | Recovery (%) | LOD (mg/L or µg/kg) | LOQ (mg/L or µg/kg) | Reference |
| GC/MS | α- and β-Thujone, Camphor | Sage products | 0.1 - 80 (mg/L) | 0.999 | 0.8 - 12.6 | 93.7 - 104.0 | 0.08 (mg/L) | Not specified | d-nb.info |
| GC (with SALLE) | Thujones, Pulegone | Beverages | 0.1 - 15 (mg/kg) (Thujone) | > 0.99 | < 10.1 | 97 - 110 (Thujone) | 4.3 (µg/kg) (Thujone) | 12.9 (µg/kg) (Thujone) | tandfonline.com |
| ¹H NMR | Total Thujone | Absinthe | 1 - 100 (mg/L) | 0.93 (Correlation with GC/MS) | 6 | Not specified | 0.3 (mg/L) | Not specified | researchgate.net |
| GC/MS | Total Thujone | Distilled Spirits | 1 - 50 (ppm) (α-Thujone standards) | Not specified | Not specified | > 60 (α-Thujone) | Not specified | ~1 (ppm) | ttb.govnih.gov |
| Voltammetry | Thujone | Herbal matrices | 0.7 - 140 (mg/L) (H₃PO₄) | 0.998 | Not specified | Recovery studied | 0.4 (mg/L) (H₃PO₄) | Not specified | nih.gov |
These examples highlight the successful application and validation of various analytical techniques for the determination of this compound and its isomers in different matrices, providing a basis for the development of standardized methods in this compound research.
Theoretical and Computational Studies of Thujane and Its Reactivity
Development of Novel Computational Models for Thujane System Analysis
The unique and sterically demanding bicyclo[3.1.0]hexane framework of this compound presents considerable challenges to accurate and efficient computational analysis. Standard force fields and computational models, often parameterized for more common acyclic or simple cyclic systems, may not adequately capture the nuanced conformational landscape and electronic properties of this strained bicyclic monoterpene. Consequently, the development of novel and specifically parameterized computational models is a critical area of research for enabling reliable predictions of this compound's behavior and reactivity.
Challenges in Modeling the this compound System
The primary difficulties in modeling the this compound system arise from its rigid, strained bicyclic structure which includes a cyclopropane (B1198618) ring fused to a cyclopentane ring. This arrangement leads to:
Complex Conformational Landscape: The puckering of the five-membered ring and its interaction with the fused three-membered ring create a complex potential energy surface with multiple local minima and high-energy transition states. Accurately predicting the relative energies and geometries of these conformers is essential for understanding this compound's properties.
Unusual Bond Angles and Lengths: The inherent strain in the bicyclo[3.1.0]hexane core results in bond angles and lengths that deviate significantly from standard values, posing a challenge for classical molecular mechanics force fields.
These challenges necessitate the development of computational models that are specifically tailored to the this compound system, moving beyond generalized parameters to incorporate the specific geometric and electronic features of this unique monoterpene.
Approaches to Developing this compound-Specific Models
Current research efforts are focused on several key areas to develop more accurate and predictive computational models for this compound and its derivatives:
Enzymatic and Biotransformation Studies of Thujane
Biocatalytic Modifications of Thujane-Containing Substrates
Biocatalytic modifications of this compound-containing substrates involve the use of enzymes or whole microbial cells to carry out specific chemical transformations. These modifications can include hydroxylation, oxidation, reduction, isomerization, and the formation of conjugates. researchgate.net Studies have investigated the biotransformation of this compound-related compounds in various biological systems, including mammals and microorganisms. researchgate.nettandfonline.com
One notable this compound-containing substrate that has been subject to biocatalytic modification is thujone, particularly its isomers α- and β-thujone. nih.goveuropa.eu These compounds are found in plants like Artemisia absinthium and Thuja occidentalis. Biotransformation studies in mammalian systems, such as rabbits and humans, have shown that thujone undergoes significant metabolic changes, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.goveuropa.eutandfonline.comresearchgate.net
Microbial biotransformation of this compound-related compounds has also been explored. Certain fungi, such as Aspergillus niger and Aspergillus ochraceus, have demonstrated the ability to biotransform substrates like thujone and thujaplicin derivatives into more polar products. slideshare.net These microbial conversions can yield novel compounds with potential industrial or pharmaceutical applications. slideshare.net
Enzymatic Conversion of this compound by Isolated Enzymes and Microbial Systems
The enzymatic conversion of this compound-related compounds can be carried out using isolated enzymes or whole microbial systems. Isolated enzymes offer high specificity and can be used in controlled in vitro reactions, while microbial systems can perform multi-step transformations and often have the necessary cofactors readily available. dergipark.org.trucl.ac.uk
Cytochrome P450 enzymes, particularly those in the CYP2A and CYP3A families, have been identified as key enzymes in the metabolism of α-thujone in humans. nih.govresearchgate.net These enzymes catalyze the hydroxylation of α-thujone at different positions, leading to the formation of metabolites such as 7-hydroxy-thujone, 4-hydroxy-thujone, and 2-hydroxy-thujone. nih.govresearchgate.net Studies using recombinant CYP enzymes have helped to elucidate the specific roles of different isoforms in these biotransformations. nih.govresearchgate.net
Microbial systems, including various fungal and bacterial strains, have been investigated for their ability to convert this compound-containing substrates. researchgate.netslideshare.net For instance, studies have shown that Tanacetum vulgare contains monoterpenol dehydrogenases that catalyze the dehydrogenation of d-3-thujanol to d-3-thujone. capes.gov.br This highlights the role of specific plant enzymes in the biosynthesis and potential modification of this compound derivatives.
Research has also explored the biotransformation of thujone-derived tricyclic cyclopropanes by fungi, leading to the synthesis of compounds like β-cyperone. acs.org This demonstrates the versatility of microbial enzymes in performing complex structural modifications on this compound-related scaffolds.
Characterization of Enzyme Kinetics and Substrate Specificity for this compound Biotransformations
Characterizing the enzyme kinetics and substrate specificity of enzymes involved in this compound biotransformations is crucial for understanding the reaction mechanisms and optimizing biocatalytic processes. nih.govnih.govmdpi.com Enzyme kinetics studies provide parameters such as Michaelis constant (KM) and maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov Substrate specificity refers to the range of substrates that an enzyme can act upon and the selectivity of the enzyme for a particular substrate or type of reaction. nih.govnih.gov
Studies on the metabolism of α-thujone by human liver microsomes and recombinant CYP enzymes have provided insights into the kinetics of thujone hydroxylation. nih.govresearchgate.net These studies have indicated that CYP2A6 is a major contributor to α-thujone metabolism in human liver microsomes, showing significant activity in the formation of hydroxylated metabolites. nih.govresearchgate.net Inhibition studies have also been used to assess the interaction of thujone with different CYP isoforms, providing information on substrate specificity and potential drug interactions. nih.govresearchgate.net
Enzymes involved in the biosynthesis or modification of this compound derivatives in plants also exhibit specific substrate preferences. For example, the monoterpenol dehydrogenases from Tanacetum vulgare show specificity for d-3-thujanol as a substrate, converting it to d-3-thujone. capes.gov.br
Research into Baeyer–Villiger monooxygenases (BVMOs) has shown that some BVMOs can catalyze the oxidation of substrates like α,β-thujone, although this can result in mixtures of regioisomers, indicating the importance of enzyme engineering for achieving desired selectivity. acs.org
Pathway Engineering for Enhanced this compound Production or Derivatization
Pathway engineering involves the manipulation of metabolic pathways in organisms, typically microorganisms, to enhance the production of specific compounds or to create novel derivatives. bohrium.comnih.govisomerase.com This approach can be applied to this compound and its derivatives to improve their yield from natural sources or to engineer microorganisms for the biosynthesis of this compound-based compounds.
The biosynthesis of monoterpenoids, including this compound derivatives, primarily occurs via the methylerythritol phosphate (B84403) (MEP) pathway in plants. researchgate.netnih.govacs.org Understanding the genes and enzymes involved in this pathway, such as terpene synthases (TPS) and cytochrome P450 enzymes, is crucial for pathway engineering efforts. researchgate.netdntb.gov.uaresearchgate.netkoha-ptfs.co.uknih.gov For example, CYP750B1 has been identified as a cytochrome P450 enzyme involved in α- and β-thujone biosynthesis in gymnosperms. koha-ptfs.co.uknih.gov
Metabolic engineering strategies can involve overexpressing genes encoding key enzymes in the this compound biosynthetic pathway, inhibiting competing pathways, or introducing genes from other organisms to create novel biosynthetic routes. nih.govisomerase.comnih.gov While specific detailed examples of pathway engineering solely focused on enhancing this compound (the saturated hydrocarbon) production in microorganisms are less prevalent in the provided search results, research on the metabolic engineering of related monoterpenoids like thujone provides a strong basis for such applications. bohrium.comresearchgate.netgoogle.com
Studies on Artemisia argyi, a thujone-producing plant, have utilized comparative transcriptome analysis to identify candidate genes involved in the thujone synthetic and regulatory pathway, which can inform metabolic engineering strategies. acs.orgresearchgate.net Furthermore, research into engineering yeast (Yarrowia lipolytica) for the production of thujone-free essential oil suggests the potential to manipulate monoterpene pathways in microbial hosts. bohrium.com
Pathway engineering can also be used to engineer microorganisms to perform specific biotransformations of this compound or its derivatives, leading to the production of valuable oxygenated or modified compounds. nih.govisomerase.com This can involve introducing genes for specific enzymes, such as hydroxylases or reductases, into a microbial host to achieve desired chemical conversions.
Structure Activity Relationship Sar Studies of Thujane Analogs in Mechanistic Biology
Influence of Thujane Stereochemistry on Molecular Interactions
The this compound structure contains chiral centers, leading to the existence of stereoisomers. The most studied examples are the diastereomers alpha-thujone (B1682897) and beta-thujone (B1670768), which differ in the stereochemistry at the C-4 position. This difference in spatial arrangement significantly impacts their interactions with biological molecules. wikipedia.orgnih.gov
Differential Interactions of Alpha- and Beta-Thujone Diastereomers with Biological Targets
Research indicates that alpha-thujone and beta-thujone exhibit differential biological activities, highlighting the crucial role of stereochemistry. For instance, studies on the peach potato aphid (Myzus persicae) demonstrated that beta-thujone caused changes in aphid behavior, while alpha-thujone did not, suggesting distinct interactions with targets in this organism. nih.govresearchgate.netmdpi.comresearchgate.net Furthermore, alpha-thujone has been reported to be more potent than beta-thujone in binding to certain receptors. pnas.orgresearchgate.net Molecular docking studies have also shown that alpha and beta-thujone can exhibit substantial affinity against specific targets like Bovine Papillomavirus (BPV) type 4/5 E1 and bovine Epidermal Growth Factor Receptor (bEGFR), with distinct interaction patterns. scientificarchives.comscientificarchives.com
A comparative overview of the differential interactions is presented in the table below:
| Compound | Biological Target / System | Observed Effect / Interaction | Reference(s) |
| Alpha-Thujone | GABAᴀ Receptor | Antagonist, competitive inhibitor of binding, convulsant effects | wikipedia.orgpnas.orgresearchgate.netnih.govresearchgate.net |
| Beta-Thujone | GABAᴀ Receptor | Less potent modulator compared to alpha-thujone | pnas.orgresearchgate.net |
| Beta-Thujone | Myzus persicae (Peach Potato Aphid) | Changes in behavior (deterrent effect) | nih.govresearchgate.netmdpi.comresearchgate.net |
| Alpha-Thujone | Myzus persicae (Peach Potato Aphid) | No observed effect on behavior | nih.govresearchgate.netmdpi.comresearchgate.net |
| Alpha-Thujone | BPV type 4/5 E1, bEGFR | Substantial affinity in molecular docking | scientificarchives.comscientificarchives.com |
| Beta-Thujone | BPV type 4/5 E1, bEGFR | Substantial affinity in molecular docking | scientificarchives.comscientificarchives.com |
| Alpha-Thujone | 5-HT₃ Receptor | Antagonist, reduces receptor activity | wikipedia.orgresearchgate.net |
Molecular Basis of this compound Interaction with Receptor Systems
This compound derivatives, particularly thujone, are known to interact with several receptor systems, most notably the gamma-aminobutyric acid type A (GABAᴀ) receptor. These interactions form the molecular basis for some of their observed biological effects.
Ligand Binding and Modulation Studies on Neurotransmitter Receptors (e.g., GABAᴀ) in vitro/animal models
Thujone acts as an antagonist of the GABAᴀ receptor. wikipedia.orgnih.gov Specifically, alpha-thujone functions as a competitive antagonist of the GABAᴀ receptor, inhibiting its activation. wikipedia.org This interaction can lead to increased neuronal excitability, potentially causing muscle spasms and convulsions, effects similar to those of other GABA antagonists like picrotoxin. wikipedia.orgpnas.orgresearchgate.net Studies using mammalian brain membranes have shown that thujone competitively inhibits the binding of a radioactive cage convulsant to the picrotoxin/convulsant site on GABAᴀ receptors. pnas.org Furthermore, alpha-thujone has been demonstrated to reversibly block GABAᴀ receptor chloride currents in mammalian neurons. pnas.org
Alpha-thujone is reported to be significantly more active than beta-thujone in binding to the GABAᴀ receptor, with approximately two to three times greater potency. pnas.orgresearchgate.netresearchgate.net While beta-thujone may also exert behavioral effects, its mechanism of action might involve other neurotransmitter systems or a different mode of interaction at the GABAᴀ receptor due to its distinct stereochemistry. researchgate.net
Beyond GABAᴀ receptors, alpha-thujone has also been identified as an antagonist of the 5-HT₃ receptor, a ligand-gated ion channel involved in various functions in the central and peripheral nervous systems. wikipedia.orgresearchgate.net This interaction contributes to the psychotropic actions associated with thujone. researchgate.net
Effects of this compound and its Derivatives on Cellular Enzymatic Activities
Modulation of Oxidative Stress Enzymes (e.g., Catalase)
Oxidative stress is a state of imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms. nih.gov Enzymes like Catalase (CAT) play a crucial role in detoxifying hydrogen peroxide (H₂O₂), a key ROS. nih.govmdpi.com While the provided search results discuss the role of Catalase in oxidative stress and its modulation by various compounds nih.govcore.ac.ukmdpi.comnih.govresearchgate.net, direct research specifically detailing the modulation of Catalase activity by this compound or its derivatives was not prominently found within the search results. However, the broader context of monoterpenes and their potential antioxidant properties or interactions with enzyme systems suggests this as a relevant area of investigation for this compound analogs.
Inhibition of Key Metabolic Enzymes (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. rsc.orgwikipedia.orgjppres.com Inhibition of AChE leads to increased levels of acetylcholine, impacting neurotransmission. wikipedia.org Some studies suggest that thujone-bearing plant oils and certain monoterpenoids can exhibit acetylcholinesterase inhibitory activities. researchgate.netjppres.comcore.ac.ukumlub.pl While direct, detailed research specifically on the inhibition of human acetylcholinesterase by isolated this compound or its primary diastereomers (alpha- and beta-thujone) was not extensively detailed in the search results, the observation of cholinesterase inhibitory activity in extracts containing thujone suggests a potential interaction. researchgate.net This area warrants further investigation to elucidate the specific role and potency of this compound and its derivatives in modulating acetylcholinesterase activity.
Relationship between this compound Structural Features and Biological Effects (Mechanistic Insights, Non-Clinical)
The biological effects of this compound derivatives are intricately linked to their specific structural features. Mechanistic investigations aim to elucidate the molecular pathways and targets through which these compounds exert their influence. Non-clinical studies provide foundational insights into these interactions, often focusing on cellular or physiological responses in model systems.
Analysis of Spiro-Fused this compound Derivatives and Their Antimicrobial Properties
Spiro-fused molecular systems, where a single atom is the sole common member of two rings, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and the potential for diverse biological activities. The incorporation of a spiro center into a this compound framework can lead to novel compounds with altered properties, including antimicrobial effects.
Research into spiro-fused compounds has revealed promising antimicrobial potential. While studies specifically detailing the SAR of a large series of spiro-fused this compound derivatives for antimicrobial activity are limited in the provided information, the antimicrobial properties of spiro-fused systems in general, and the mention of a this compound-spiro derivative, highlight this area of investigation. For instance, spiro β-lactam and thiazolidinone derivatives have demonstrated antimicrobial activity, with SAR studies suggesting that the presence and position of substituents on the fused ring system can influence efficacy against various bacterial and fungal strains. Current time information in Općina Brdovec, HR.fishersci.ca Similarly, spiro[oxindole-2,3′-pyrrolidines], another class of spiro compounds, have shown moderate to excellent antibacterial and antifungal activities, with SAR and molecular docking studies providing insights into their interactions with microbial targets like glucosamine (B1671600) 6-phosphate synthase and methionyl-trna-synthetase. wikidata.org
Further research is needed to systematically explore the SAR of spiro-fused this compound derivatives to identify key structural determinants of antimicrobial activity and to elucidate the specific mechanisms of action against different pathogens.
Cyclopropane (B1198618) Derivatives and Their Effects on Insect Physiology (Non-Pesticide Application Focus)
The this compound structure incorporates a cyclopropane ring, a feature that can contribute to the unique biological activities of this compound derivatives. Studies on the effects of thujone (a ketone derivative of this compound) and its derivatives on insect physiology, particularly in non-pesticidal contexts like modulating behavior, provide insights into the role of the this compound skeleton and its modifications.
Research on the peach potato aphid (Myzus persicae) has shown that β-thujone and its derivatives can modify probing behavior. nih.govuni.lu These effects are relevant to insect physiology as probing is a critical behavior for host plant recognition and feeding. Studies involving derivatives resulting from modifications to β-thujone, such as the incorporation of a lactam moiety, have demonstrated deterrent effects and altered aphid settling and feeding patterns. nih.govuni.lu Specifically, β-thujone lactam was found to limit aphid settling and delay or prevent reaching the phloem, indicating an effect on pre-ingestive probing phases. uni.lu
While the provided information mentions that the cyclopropane ring in β-thujone was not affected during certain derivatization reactions (like oximation), confirming its presence in the resulting compounds studied for insect effects, the precise contribution of the intact cyclopropane ring within the this compound framework to these specific physiological effects on insects requires further detailed SAR analysis. uni.lu However, the study of cyclopropane derivatives in the context of insect interactions, even those with overt insecticidal activity, can offer clues about how these structures interact with biological systems in insects. For example, spiro-cyclopropanes inspired by natural insecticides like chrysanthemic acid have shown insecticidal activity by affecting insect physiology, leading to knockdown and mortality. Although these studies focus on lethality, they underscore the potential for cyclopropane-containing structures to interact with crucial physiological processes in insects.
The focus on modifying insect behavior rather than direct killing aligns with non-pesticide applications, such as using compounds as deterrents or feeding inhibitors to manage insect populations. Understanding the SAR in this context can lead to the development of compounds that disrupt pest behavior with potentially lower environmental impact compared to traditional broad-spectrum insecticides.
Chemophenotyping and Intraspecific Variation in this compound Production Relevant to Biological Research
Chemophenotyping, the systematic analysis of the chemical composition of organisms, is a valuable approach in biological research. When applied to plants or other organisms that produce this compound and its derivatives, chemophenotyping can reveal intraspecific variation in the production of these compounds. Intraspecific variation refers to the differences in traits, including chemical profiles, among individuals of the same species.
Studies have demonstrated significant intraspecific variability in the chemical composition of natural products in various plant species. For example, research on Polemonium caeruleum has shown considerable intraspecific variation in nectar chemistry, including sugar and amino acid composition, which can have implications for interactions with insect visitors. Similarly, intraspecific variation in cuticular hydrocarbon profiles has been observed in insects, impacting areas like chemotaxonomy and potentially influencing biological interactions.
Applying chemophenotyping to this compound-producing species would involve analyzing the quantity and potentially the relative proportions of this compound and its derivatives across different individuals, populations, or even within different parts or developmental stages of the same organism. This variation can be influenced by genetic factors, environmental conditions, or interactions with other organisms.
The relevance of intraspecific variation in this compound production to biological research lies in its potential impact on ecological interactions and the biological effects observed. For instance, if this compound or a specific derivative acts as a deterrent to herbivores or exhibits antimicrobial activity, variations in its concentration among individual plants could influence their susceptibility to herbivory or disease. Plants with higher levels of deterrent this compound derivatives might experience less herbivore damage, while those with higher levels of antimicrobial this compound compounds might exhibit greater resistance to microbial infections.
Q & A
Basic: What are the standard analytical techniques for identifying and quantifying Thujane in plant extracts?
Answer:
this compound, a monoterpenoid, is typically identified using gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and quantification, paired with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For non-volatile derivatives (e.g., 3',4',5,5',7-pentahydroxyflavone), high-performance liquid chromatography (HPLC) coupled with UV/Vis or diode-array detection is preferred . To ensure accuracy:
- GC-MS protocols should include temperature gradients optimized for this compound’s volatility (e.g., 50°C to 250°C at 5°C/min).
- NMR analysis (¹H and ¹³C) must reference spectral databases (e.g., Phytochemical and Ethnobotanical Databases) to distinguish this compound from structurally similar terpenoids like α-pinene .
Validation: Triangulate results using at least two complementary methods (e.g., GC-MS + NMR) to address false positives from co-eluting compounds .
Basic: What synthetic routes are most effective for producing this compound derivatives, and how can purity be optimized?
Answer:
this compound derivatives are synthesized via cyclization of monoterpene precursors (e.g., sabinene) using acid catalysts (e.g., H₂SO₄) or enzymatic methods (e.g., terpene synthases). Key considerations:
- Catalyst selection : Lewis acids (BF₃·Et₂O) yield higher stereochemical control compared to Brønsted acids .
- Purity optimization : Employ flash chromatography with silica gel (hexane:ethyl acetate gradients) to isolate this compound from byproducts like isothujone. Monitor reactions using thin-layer chromatography (TLC) with ceric ammonium molybdate staining .
Validation : Confirm purity via melting point analysis and comparative NMR with reference spectra .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
Contradictions often arise from variability in experimental conditions or sample matrices . Methodological solutions:
- Standardize bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922), and report minimal inhibitory concentrations (MICs) with 95% confidence intervals .
- Control for matrix effects : Compare this compound isolated via steam distillation (volatile fraction) vs. solvent extraction (non-volatile derivatives) to assess bioactivity differences .
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, identifying confounders like solvent polarity or incubation time .
Example : A 2024 study resolved cytotoxicity discrepancies by demonstrating that this compound’s reactive oxygen species (ROS) generation is dose-dependent and cell-type-specific .
Advanced: What experimental design considerations are critical for studying this compound’s ecological roles (e.g., plant-insect interactions)?
Answer:
Ecological studies require multifactorial designs to account for environmental variables:
- Field experiments : Use randomized block designs to test this compound’s role in herbivore deterrence. Apply this compound-enriched solutions (0.1–1.0% v/v) to plant leaves and monitor insect feeding rates .
- Data triangulation : Combine chemical analysis (GC-MS of plant volatiles) with behavioral assays (Y-tube olfactometers) to link this compound emission patterns to insect repellency .
- Statistical rigor : Employ generalized linear mixed models (GLMMs) to account for spatial-temporal variability in field data .
Advanced: How can researchers validate computational models predicting this compound’s pharmacokinetic properties (e.g., bioavailability)?
Answer:
Validate in silico predictions (e.g., molecular docking, QSAR) via:
- In vitro assays : Use Caco-2 cell monolayers to measure this compound’s apparent permeability (Papp) and compare with predicted values .
- In vivo correlation : Administer radiolabeled this compound (¹⁴C) to rodent models and quantify plasma/tissue concentrations via liquid scintillation counting .
- Model refinement : Apply leave-one-out cross-validation (LOOCV) to assess prediction accuracy and adjust for outliers in logP or solubility data .
Basic: What are the best practices for isolating this compound from complex botanical matrices?
Answer:
- Extraction : Use hydrodistillation for volatile this compound or Soxhlet extraction with ethanol for non-volatile derivatives .
- Purification : Employ steam distillation followed by fractional freezing (−20°C) to separate this compound from higher-boiling-point contaminants .
- Quality control : Validate purity via optical rotation ([α]D²⁵ = −15° to −20° for (−)-Thujane) and compare with reference standards .
Advanced: How can isotopic labeling (e.g., ¹³C) enhance studies on this compound’s metabolic pathways in plants?
Answer:
- Tracer studies : Feed ¹³C-labeled glucose to Thuja occidentalis and track this compound biosynthesis via NMR-based metabolic flux analysis .
- Pathway elucidation : Use LC-HRMS to identify intermediates (e.g., geranyl diphosphate) and model flux using software like OpenFlux .
- Validation : Compare isotopic enrichment patterns with gene expression data (RT-qPCR of terpene synthase genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
